(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid
Description
Properties
IUPAC Name |
(Z)-3-(4-methoxyphenyl)-2-(trifluoromethyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-8-4-2-7(3-5-8)6-9(10(15)16)11(12,13)14/h2-6H,1H3,(H,15,16)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPNCBCUYGROS-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(/C(=O)O)\C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid typically involves the trifluoromethylation of a suitable precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under specific conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Key Structural Impacts:
-
The trifluoromethyl group enhances electrophilicity at the β-position of the acrylic acid.
-
The 4-methoxyphenyl group provides electron-donating resonance effects, modulating reactivity .
Electrophilic and Nucleophilic Additions
The α,β-unsaturated system participates in Michael additions and conjugate additions:
Table 1: Example Reactions
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Thiol Addition | Thiol, DIPEA, MeCN/D2O, 50°C | β-Substituted thioether derivative | |
| Amine Addition | Amine, LiClO4, electrochemical | β-Amino acid analog |
The trifluoromethyl group stabilizes transition states via inductive effects, favoring nucleophilic attack at the β-carbon .
Palladium-Catalyzed Cross-Couplings
The acrylic acid moiety acts as a coupling partner in Heck reactions. For example:
textPd(OAc)₂ (5 mol%), PPh₃, DMF, 80°C Aryl halide + **Target Compound** → Diaryl-substituted acrylate[6][10]
Yields depend on the electronic nature of the aryl halide, with electron-deficient substrates reacting faster .
Zinc(II)-Mediated Activation
Zinc salts (e.g., Zn(NTf₂)₂) coordinate to the carboxylate group, weakening the C=O bond and facilitating trifluoromethyl transfer to nucleophiles (e.g., alcohols, sulfonates) .
Cyclization and Heterocycle Formation
Under acidic or thermal conditions, the compound undergoes cyclization:
-
Lactonization : Forms a γ-lactone derivative in the presence of Brønsted acids (e.g., H₂SO₄) .
-
Diels-Alder Reactions : Reacts with dienes to yield trifluoromethylated cyclohexene derivatives .
Decarboxylation and Radical Pathways
-
Thermal Decarboxylation : At >150°C, the carboxylic acid group is lost, generating a trifluoromethyl styrene derivative .
-
Radical Trifluoromethylation : Under UV light or radical initiators (e.g., AIBN), the CF₃ group participates in cascade reactions, forming C–CF₃ bonds .
Table 2: Bioactivity of Analogous Compounds
| Compound | Activity | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| (E)-3-(4-CF₃Ph)acrylic acid | Anti-CHIKV | 36.3% inhibition | |
| ODZ-4N derivatives | Neuroprotection | N/A |
Scientific Research Applications
Anticancer Activity
Research has shown that (Z)-2-(trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid exhibits promising anticancer properties. In vitro studies indicate that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer types.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in preclinical models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a candidate for developing treatments for chronic inflammatory diseases.
Herbicidal Properties
The compound's structural features contribute to its herbicidal activity. It has been tested against several weed species, showing effective control at low concentrations. Its application in agrochemicals could lead to the development of safer and more effective herbicides that minimize environmental impact.
Plant Growth Regulators
Studies suggest that this compound can act as a plant growth regulator, promoting growth and enhancing yield in certain crops. This application is particularly valuable in sustainable agriculture practices.
Polymer Chemistry
In material science, this compound serves as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices has been explored for applications in coatings, adhesives, and composites.
Photovoltaic Materials
Research indicates potential applications in photovoltaic materials due to its electronic properties. The compound's ability to form stable thin films makes it suitable for use in organic solar cells, contributing to advancements in renewable energy technologies.
Case Studies
Mechanism of Action
The mechanism of action of (Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the methoxyphenyl group may contribute to its binding affinity and specificity. These interactions can modulate various biological processes, making the compound a valuable tool in research and development.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Substituents
*Calculated based on formula C₁₁H₉F₃O₃.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The -CF₃ group in the target compound enhances acidity (predicted pKa ~2.45 for fluoro-analogues) compared to -SH (thiol) or -C₆H₅ (phenyl) substituents .
- Stereochemical Influence: The Z-isomer is often the minor product in syntheses (e.g., 16% in ), complicating isolation .
- Biological Relevance : The -CF₃ group improves metabolic stability and binding affinity in drug design, while the 4-methoxyphenyl group may enhance membrane permeability .
Key Findings :
- Catalytic Systems : Palladium catalysts (e.g., Pd(TFA)₂) are widely used for coupling reactions, while TiCl₄ facilitates aldol-like condensations .
- Isomer Separation : Silica gel chromatography is critical for isolating Z-isomers, which are often less abundant .
Physical and Chemical Properties
Table 3: Comparative Physical Properties
*Estimated based on fluoro-analogue data.
Biological Activity
(Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving the lipophilicity and metabolic stability of molecules. The methoxyphenyl group contributes to its potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to various pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in critical pathways such as nucleic acid synthesis and protein synthesis, which are vital for microbial survival and cancer cell proliferation.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, preventing their proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways critical for bacterial growth.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cytotoxicity : In vitro assays revealed that this compound demonstrates cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.
- Mechanisms of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial activity against common pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong potential as an antimicrobial agent.
-
Anticancer Evaluation :
- In a study assessing its anticancer properties, this compound was tested on MCF-7 cells. The compound showed IC50 values ranging from 10 to 20 µM, indicating potent cytotoxicity.
Data Tables
Q & A
Q. What synthetic methodologies ensure high stereoselectivity for (Z)-2-(Trifluoromethyl)-3-(4-methoxyphenyl)acrylic acid?
Methodological Answer: The synthesis typically involves a Knoevenagel condensation between a trifluoromethyl-substituted aldehyde and a 4-methoxyphenylacetic acid derivative. Key steps include:
- Use of a Lewis acid catalyst (e.g., ZnCl₂ or TiCl₄) to enhance reaction efficiency and stereocontrol .
- Solvent selection (e.g., toluene or DMF) to favor the Z-isomer via thermodynamic control .
- Post-reaction purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the Z-isomer .
Q. Which spectroscopic techniques confirm structural identity and isomeric purity?
Methodological Answer:
- ¹H NMR Spectroscopy : The Z-isomer exhibits a characteristic coupling constant (J = 10–12 Hz) between the α,β-protons of the acrylic acid moiety, distinct from the E-isomer (J = 15–16 Hz) .
- IR Spectroscopy : A sharp peak near 1680–1700 cm⁻¹ confirms the conjugated carboxylic acid group .
- X-ray Crystallography : Resolves stereochemistry unambiguously but requires high-purity single crystals .
Q. How can researchers differentiate between E and Z isomers experimentally?
Methodological Answer:
- NMR Coupling Constants : As above, J values distinguish isomers .
- Chromatography : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) separates isomers based on polarity differences. The Z-isomer typically elutes later due to reduced planarity .
- Melting Point Analysis : Z-isomers often have lower melting points compared to E-isomers due to weaker crystal packing .
Q. What are the stability considerations under varying experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Trifluoromethyl groups enhance thermal stability up to ~200°C .
- pH Sensitivity : The carboxylic acid group undergoes hydrolysis in strongly basic conditions (pH > 10). Store in neutral buffers or lyophilized form .
- Light Sensitivity : Protect from UV light to prevent isomerization; use amber glassware for storage .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for trifluoromethyl and methoxy substituents?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with hydroxyl or halogen groups) .
- Biological Assays : Test inhibition of enzymes like cyclooxygenase-2 (COX-2) or antimicrobial activity against Gram-positive/negative strains. Compare IC₅₀ values .
- Computational Docking : Use software (e.g., AutoDock Vina) to model interactions between the trifluoromethyl group and hydrophobic enzyme pockets .
Q. What computational approaches predict reactivity and regioselectivity in derivatives?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic addition sites (e.g., α,β-unsaturated carbonyl reactivity) .
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic regions via HOMO-LUMO gaps .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation in DMSO vs. water) .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Use HPLC-MS to detect impurities or isomerization byproducts .
- Dose-Response Replication : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(4-fluorophenyl) analogs) to identify trends .
Q. What are its potential applications in material science?
Methodological Answer:
- Polymer Additives : Incorporate into polyesters via copolymerization to enhance hydrophobicity and thermal stability .
- Coating Materials : Formulate UV-resistant films by leveraging the trifluoromethyl group’s electron-withdrawing properties .
- Liquid Crystals : Test mesogenic behavior by attaching alkyl chains to the acrylic acid moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
